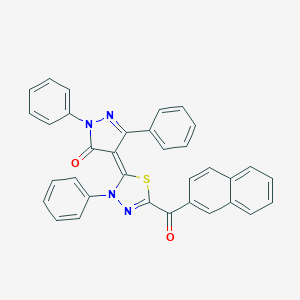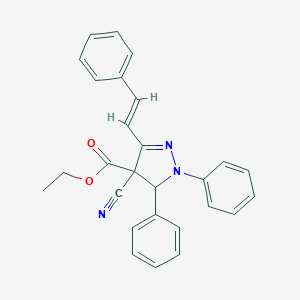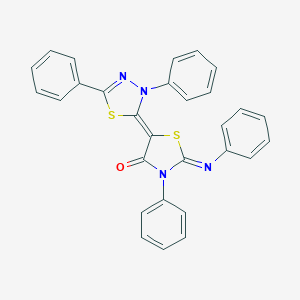![molecular formula C21H27N3O4S B283157 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283157.png)
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating various physiological and behavioral functions. DSP-4 has been used to investigate the role of noradrenergic neurons in a variety of contexts, including stress, anxiety, depression, and drug addiction.
作用机制
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide works by selectively damaging noradrenergic neurons in the brain. It is taken up by noradrenergic neurons via the norepinephrine transporter and then undergoes oxidative metabolism, resulting in the formation of a reactive metabolite that damages the neurons. The selective toxicity of 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is due to the fact that noradrenergic neurons have a higher density of norepinephrine transporters than other neurons in the brain.
Biochemical and Physiological Effects
The selective lesioning of noradrenergic neurons by 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce norepinephrine levels in the brain, which can lead to altered behavior and physiology. 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has also been shown to reduce the density of noradrenergic terminals in various brain regions, including the prefrontal cortex, hippocampus, and amygdala.
实验室实验的优点和局限性
One advantage of using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively lesion these neurons without affecting other neurons in the brain. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is that it can have off-target effects on other systems in the body, such as the cardiovascular system. Additionally, the effects of 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be variable depending on the dose, timing, and route of administration.
未来方向
There are many future directions for research using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One area of interest is the role of noradrenergic neurons in addiction and drug-seeking behavior. 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenergic neurons may be involved in the development and maintenance of addiction. Another area of interest is the role of noradrenergic neurons in stress and anxiety. 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce stress-induced anxiety-like behavior in animal models, suggesting that noradrenergic neurons may be involved in the regulation of stress responses. Finally, there is interest in developing new compounds that selectively target noradrenergic neurons, with the goal of developing more specific and effective tools for investigating the role of these neurons in various physiological and behavioral functions.
Conclusion
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been widely used in scientific research as a tool to selectively lesion noradrenergic neurons. It has been used to investigate the role of these neurons in a variety of contexts, including stress, anxiety, depression, and drug addiction. While 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has some limitations, it is a valuable tool for investigating the role of noradrenergic neurons in various physiological and behavioral functions. There are many future directions for research using 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, and further investigation of the role of noradrenergic neurons is likely to yield important insights into the regulation of behavior and physiology.
合成方法
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-(4-methylsulfonylphenyl) piperazine to form 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. The final product is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been used extensively in scientific research as a tool to selectively lesion noradrenergic neurons. This allows researchers to investigate the role of noradrenergic neurons in various physiological and behavioral functions. For example, 2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been used to study the role of noradrenergic neurons in stress-induced anxiety-like behavior, depression-like behavior, and drug addiction.
属性
分子式 |
C21H27N3O4S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-8-9-20(17(2)14-16)28-15-21(25)22-18-6-4-5-7-19(18)23-10-12-24(13-11-23)29(3,26)27/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI 键 |
UQVCMEFGOAYKGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)



